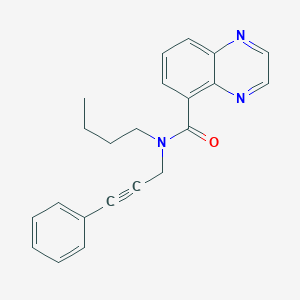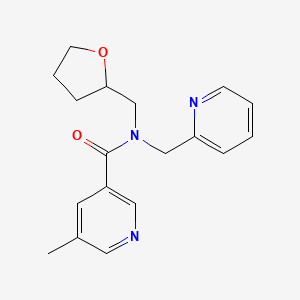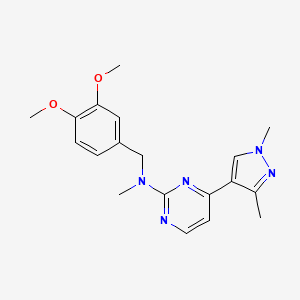![molecular formula C19H24ClNO3 B5903334 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol, also known as CMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMP belongs to the class of phenols and is structurally similar to other compounds such as chlorhexidine and triclosan.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol involves the disruption of microbial cell membranes and inhibition of key enzymes involved in cell wall synthesis and energy metabolism. 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol binds to the bacterial cell membrane, causing destabilization and ultimately leading to cell death. Additionally, 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol inhibits the activity of enzymes such as enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis, and ATP synthase, which is involved in energy production.
Biochemical and Physiological Effects:
2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antimicrobial agents. However, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol on human cells. 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol has been shown to have low cytotoxicity and genotoxicity, indicating that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a wide range of microorganisms. Additionally, 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol has low toxicity to mammalian cells, making it a safer alternative to other antimicrobial agents. However, one limitation of using 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential applications of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol in scientific research are vast, and there are several future directions that could be pursued. One area of interest is the development of new antibiotics based on the structure of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol. Another potential direction is the use of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol in combination with other antimicrobial agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol on human cells, which could lead to the development of new therapeutic agents. Finally, the development of new methods for synthesizing 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol could improve its yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol can be synthesized using a multistep process that involves the reaction of 2-chloro-6-methoxyphenol with 4-methylbenzylamine and 2-methoxyethylchloride. The resulting intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product. The synthesis method has been optimized to improve the yield and purity of 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol.
Aplicaciones Científicas De Investigación
2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol has been studied for its potential applications in various scientific fields, including microbiology, biochemistry, and pharmacology. 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol exhibits antimicrobial activity against a broad range of bacteria, fungi, and viruses. It has been shown to be effective against multidrug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics. 2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol has also been studied for its potential use as an antifungal agent, as it exhibits potent activity against several fungal species.
Propiedades
IUPAC Name |
2-chloro-6-methoxy-4-[[2-methoxyethyl-[(4-methylphenyl)methyl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3/c1-14-4-6-15(7-5-14)12-21(8-9-23-2)13-16-10-17(20)19(22)18(11-16)24-3/h4-7,10-11,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEYDOGATILMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=C(C(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903276.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)


![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)

![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5903349.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)